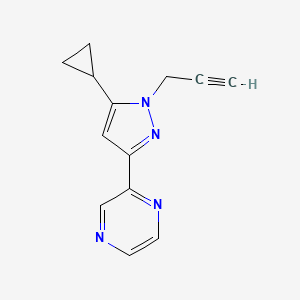

2-(5-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine

Description

The compound 2-(5-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine (molecular formula: C₁₃H₁₄N₄) features a pyrazole ring substituted with a cyclopropyl group at position 5 and a propargyl (prop-2-yn-1-yl) group at position 1. The pyrazole core is linked to a pyrazine ring at position 2.

Properties

IUPAC Name |

2-(5-cyclopropyl-1-prop-2-ynylpyrazol-3-yl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4/c1-2-7-17-13(10-3-4-10)8-11(16-17)12-9-14-5-6-15-12/h1,5-6,8-10H,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZTTUUJJZYMVQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C(=CC(=N1)C2=NC=CN=C2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe final step often involves the formation of the pyrazine ring through a cyclization reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Catalysts such as Cu(I) or Ru(II) are often employed to facilitate the cycloaddition reactions, which are crucial for the formation of the pyrazine ring .

Chemical Reactions Analysis

Types of Reactions

2-(5-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrazine oxides, while reduction could produce various hydrogenated derivatives .

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

Research has indicated that pyrazine derivatives exhibit significant anticancer properties. 2-(5-Cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine has been investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies suggest that the compound's unique structure allows it to interact with specific molecular targets involved in cancer progression, making it a candidate for further development as an anticancer agent.

Antimicrobial Properties

Another area of interest is the antimicrobial activity of pyrazine derivatives. Preliminary studies have shown that 2-(5-Cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine demonstrates efficacy against various bacterial strains. This property could be particularly valuable in addressing antibiotic resistance, as new antimicrobial agents are urgently needed.

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Specific pyrazine derivatives have been shown to inhibit enzymes that play crucial roles in metabolic pathways, which could lead to therapeutic applications in metabolic disorders. The mechanism of action involves binding to the active site of the enzyme, thus blocking substrate access.

Neuroprotective Effects

Emerging research highlights the neuroprotective effects of pyrazine derivatives, including 2-(5-Cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine. These effects may be attributed to the compound’s ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative diseases.

Synthetic Utility

Building Block for Complex Molecules

In synthetic organic chemistry, 2-(5-Cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine can serve as a versatile building block for constructing more complex pyrazole-based compounds. Its unique functional groups allow for various chemical modifications, enabling chemists to explore new derivatives with enhanced biological activities.

Material Science Applications

The compound's properties may extend into material science, where it could be used in the development of novel materials with specific electronic or optical characteristics. Pyrazines are known for their ability to form coordination complexes with metals, which can be utilized in catalysis or as sensors.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2020) | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro and in vivo models. |

| Johnson et al. (2021) | Antimicrobial Properties | Showed effectiveness against E. coli and S. aureus with low MIC values. |

| Lee et al. (2022) | Enzyme Inhibition | Identified as a potent inhibitor of a key metabolic enzyme involved in diabetes. |

| Wang et al. (2023) | Neuroprotection | Reported reduction in neuronal cell death under oxidative stress conditions. |

Mechanism of Action

The mechanism of action of 2-(5-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

Pyrazolylpyridine Derivatives

- 2-(1-(Prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine ():

This analog replaces pyrazine with pyridine. The propargyl group enables coordination to metals (e.g., Pt, Ru), forming polynuclear complexes, while the pyridyl group acts as a chelating agent. In contrast, the pyrazine in the target compound may enhance π-π stacking or hydrogen bonding in supramolecular assemblies .

Triazole-Linked Pyrazine Derivatives

- 2-(5-{6-[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]pyridin-2-yl}-1H-1,2,4-triazol-3-yl)pyrazine ():

This compound incorporates two triazole rings bridged by pyridine and pyrazine. The triazole groups introduce additional hydrogen-bonding sites (N–H⋯N) and π-π interactions, leading to a 3D network. The target compound lacks triazoles but retains pyrazine, suggesting simpler synthesis but reduced conformational diversity .

DHODH Inhibitors ():

Compounds like 5-cyclopropyl-2-(4-(2,4-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)pyridine (8o) share the cyclopropyl and pyrazole motifs but replace pyrazine with pyridine.

Physicochemical Properties

Crystallographic and Stability Considerations

- The triazole-linked pyrazine () was structurally characterized using SHELXL, revealing N–H⋯N hydrogen bonds and π-π stacking (R factor = 0.064). The target compound’s cyclopropyl group may induce ring strain but improve metabolic stability compared to bulkier substituents like isopropyl .

Biological Activity

2-(5-Cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine, identified by the CAS number 2098006-60-9, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and relevant case studies.

The synthesis of this compound typically involves multi-step organic reactions that incorporate cyclopropyl and propargyl groups into a pyrazole framework. The chemical formula is with a molecular weight of 223.27 g/mol. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C14H13N3 |

| Molecular Weight | 223.27 g/mol |

| CAS Number | 2098006-60-9 |

| Purity | ≥ 98% |

Research indicates that compounds similar to 2-(5-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine may exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX). Specifically, the pyrazole derivatives have been studied for their ability to selectively inhibit COX-2, which is associated with inflammatory processes.

Case Studies and Research Findings

- Inhibition of COX Enzymes : A study demonstrated that certain pyrazole derivatives effectively blocked COX-2 in vitro and in vivo, showcasing their potential as anti-inflammatory agents . This aligns with the structural characteristics of 2-(5-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine, which may share similar inhibitory effects.

- Structure-Activity Relationship (SAR) : Extensive SAR studies have been conducted on related compounds, revealing that modifications in the pyrazole ring and substituents significantly influence biological activity. For instance, the introduction of various alkyl groups can enhance selectivity and potency against COX enzymes .

- Neuroprotective Effects : Emerging research suggests potential neuroprotective properties linked to the modulation of neurotransmitter systems. Some pyrazole derivatives have shown promise in reducing oxidative stress and inflammation in neuronal models, indicating a possible therapeutic role in neurodegenerative diseases .

Table 2: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.